molecular formula C17H22N4O B5860926 N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide

N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide

Cat. No. B5860926
M. Wt: 298.4 g/mol
InChI Key: MWBQEKOYTLWCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide, also known as AQ-RA 741, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741 is not fully understood, but it is believed to involve the modulation of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in neurons, and their dysfunction is implicated in various neurological disorders. This compound 741 has been shown to selectively inhibit certain types of sodium channels, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
This compound 741 has been shown to have various biochemical and physiological effects. In addition to its effects on sodium channels, this compound has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its potential as a treatment for depression. This compound 741 has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741 has several advantages and limitations for use in lab experiments. One advantage is its selectivity for certain types of sodium channels, which allows for more targeted studies of these channels. Another advantage is its potential as a treatment for neurological disorders, which may make it a useful tool for studying these disorders in animal models. However, a limitation of this compound 741 is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741. One direction is to further investigate its mechanism of action, particularly its effects on sodium channels. Another direction is to study its potential as a treatment for other neurological disorders, such as Parkinson's disease or Alzheimer's disease. Additionally, research could focus on developing more selective and potent analogs of this compound 741, which may have even greater potential as therapeutic agents.

Synthesis Methods

N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741 can be synthesized using a multistep process. The first step involves the synthesis of 2,3-dimethylquinoxaline, which is achieved by reacting o-phenylenediamine with 2-butanone in the presence of sulfuric acid. The resulting product is then reacted with 1-azepanecarboxylic acid to form this compound 741. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741 has potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. This compound has been studied for its effects on ion channels, particularly voltage-gated sodium channels, which are important targets for many drugs used to treat neurological disorders. This compound 741 has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12-13(2)19-16-11-14(7-8-15(16)18-12)20-17(22)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBQEKOYTLWCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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